![molecular formula C17H18FN3O3 B2601719 3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034509-92-5](/img/structure/B2601719.png)
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is likely an organic molecule due to the presence of carbon ©, hydrogen (H), oxygen (O), and nitrogen (N) atoms. The “3-fluoro-4-methoxy” part suggests that the compound has a fluorine atom and a methoxy group (-OCH3) attached to a benzene ring. The “N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide” part indicates the presence of a benzamide group attached to a hexahydrocinnoline structure, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to determine the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo hydrolysis to form an amine and a carboxylic acid. The hexahydrocinnoline ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it might be a solid at room temperature, and its solubility would depend on the polarity of the solvent. It might also exhibit specific optical activity if it contains chiral centers .Wissenschaftliche Forschungsanwendungen
Imaging Applications in Solid Tumors
A study by Tu et al. (2007) elaborates on fluorine-containing benzamide analogs synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. The research highlights how specific fluorine-18 labeled compounds exhibit high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging applications related to cancer research Tu et al., 2007.
Neurological Applications
Kepe et al. (2006) utilized a fluorine-18 labeled benzamide derivative for PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients. The study demonstrates the compound's effectiveness in detecting receptor density changes, correlating them with disease progression, which could be valuable for diagnosing and monitoring neurological conditions Kepe et al., 2006.
HIV-1 Attachment Inhibition
Wang et al. (2009) reported on the antiviral potency of 4-fluoro- and 4-methoxy-benzamide derivatives as inhibitors of HIV-1 attachment, highlighting their role in interfering with the viral gp120 and host cell receptor CD4 interaction. This study emphasizes the structural importance of the piperazine ring and benzamide moiety in complementing the binding site on gp120, indicating potential therapeutic applications Wang et al., 2009.
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) on benzodifuranyl derivatives derived from visnaginone and khellinone, including compounds structurally related to the query compound, showcased significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings propose the compound's utility in developing new therapeutic agents addressing inflammation and pain Abu‐Hashem et al., 2020.
Synthetic Methodology and Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, showcasing the creation of diverse structures with potential pharmaceutical and agrochemical applications. The study illustrates how fluorine incorporation can significantly impact chemical reactivity and product formation, relevant to the development of novel fluorinated compounds Wu et al., 2017.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c1-21-16(22)9-11-7-12(4-5-14(11)20-21)19-17(23)10-3-6-15(24-2)13(18)8-10/h3,6,8-9,12H,4-5,7H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEJKAKCZBPWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.